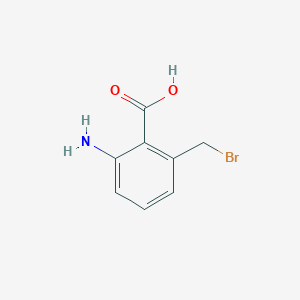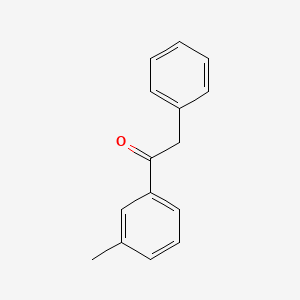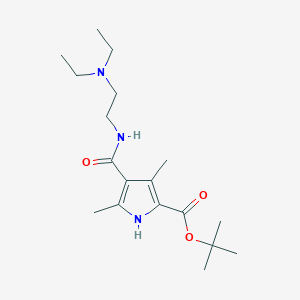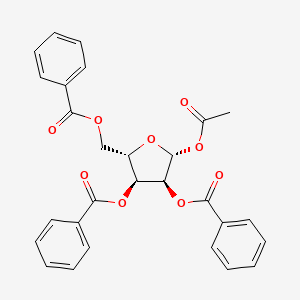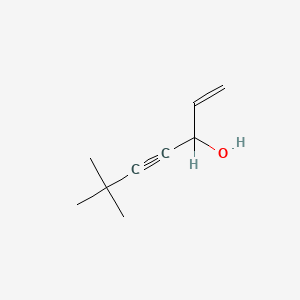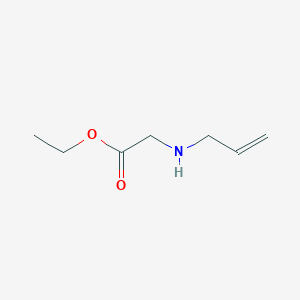
2-(3-Formylphenoxy)acetamide
Vue d'ensemble
Description
2-(3-Formylphenoxy)acetamide is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an important intermediate in the natural synthesis of antimalarial drugs, involves the use of 2-(3-formylphenoxy)acetamide derivatives. This process utilizes various acyl donors and catalysts to achieve the desired product, highlighting its significance in pharmaceutical synthesis (Magadum & Yadav, 2018).
Anticancer and Anti-inflammatory Properties
Research into 2-(substituted phenoxy) acetamide derivatives has shown potential in developing new chemical entities with anticancer, anti-inflammatory, and analgesic properties. These compounds, particularly those with halogens on the aromatic ring, have shown promising results in various assays, suggesting their potential therapeutic applications (Rani et al., 2014).
Agricultural and Insecticidal Uses
The synthesis of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives and their application as insecticidal agents against the cotton leafworm, Spodoptera littoralis, demonstrates another important application of this compound derivatives. This research opens avenues for developing new, effective insecticidal compounds (Rashid et al., 2021).
Chemical Synthesis and Catalysis
The role of acetamide groups, which can be derived from this compound, in regioselective oxidative ortho-C-H activation reactions, highlights their utility in chemical synthesis and catalysis. These transformations, facilitated by Pd-catalyzed acylation, enhance the synthetic utility of acetamide derivatives (Schmidt et al., 2015).
Optical Properties and Indicators
Studies on orcinolic derivatives of 2-(3-hydroxy-5-methylphenoxy)acetamide show significant shifts in absorption bands upon addition of OH− ions, indicating potential applications as optical indicators. These findings are significant for applications in analytical chemistry and biochemistry (Wannalerse et al., 2022).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2-(3-Formylphenoxy)acetamide are currently unknown. This compound is a unique chemical provided for early discovery researchers
Mode of Action
As a biochemical for proteomics research
Biochemical Pathways
It’s worth noting that similar compounds have been studied in the context of the indole-3-acetamide (iam) pathway . This pathway involves the conversion of tryptophan to indole-3-acetamide by the enzyme tryptophan-2-monooxygenase, followed by hydrolysis to form indole-3-acetic acid . Whether this compound interacts with this pathway or others remains to be determined.
Result of Action
Propriétés
IUPAC Name |
2-(3-formylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c10-9(12)6-13-8-3-1-2-7(4-8)5-11/h1-5H,6H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBBODVJAIQVJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454607 | |
| Record name | 2-(3-formylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849015-95-8 | |
| Record name | 2-(3-formylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
